molecular formula C12H9NO2 B11901671 2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one CAS No. 19649-40-2

2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B11901671
CAS No.: 19649-40-2
M. Wt: 199.20 g/mol
InChI Key: FDPCQQWPDQLJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Oxazine (B8389632) Heterocycles in Organic Chemistry

Oxazines are a significant class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. umpr.ac.id They are classified into three isomeric forms: 1,2-oxazines, 1,3-oxazines, and 1,4-oxazines, based on the relative positions of the heteroatoms. globalresearchonline.netijnc.ir These compounds can be considered structural analogs of benzene (B151609) where a 'CH' group is replaced by an oxygen atom and another by a nitrogen atom. globalresearchonline.netijnc.irnih.gov

The versatility and relative chemical simplicity of the oxazine skeleton make these compounds a subject of persistent research in synthetic methodologies. globalresearchonline.net They serve as important building blocks and synthetic intermediates for a wide array of other organic compounds, including natural products. globalresearchonline.netijnc.ir The development of simple and efficient synthetic routes to oxazine derivatives is a key objective in organic synthesis due to their wide-ranging applications. globalresearchonline.net

Structural Characteristics of the Naphthoxazinone Core

The core of 2H-Naphtho[1,2-b] globalresearchonline.netumpr.ac.idoxazin-3(4H)-one is a tricyclic system where a naphthalene (B1677914) ring is fused to a 1,4-oxazine ring, which also contains a ketone group (lactone functionality). This fusion creates a rigid, planar structure that influences its chemical and physical properties.

PropertyData
Molecular FormulaC12H9NO2
Molar Mass199.21 g/mol
Core StructureNaphthalene fused with a 1,4-oxazin-3-one ring

This table contains general data for the parent compound.

Historical Context of Naphthoxazinone Synthesis and Research

Research into oxazine chemistry dates back several decades. Aromatic oxazine compounds were first reported in 1944 by Cope and Holly through Mannich reactions. umpr.ac.id However, much of the early work focused on the more reduced forms, such as morpholine (B109124) (tetrahydro-1,4-oxazine). ijnc.ir

The synthesis of naphthoxazinone derivatives specifically has been a more recent area of exploration. For example, a series of 4-substituted 2H-naphth[1,2-b]-1,4-oxazines were synthesized to explore their potential as dopamine (B1211576) agonists. nih.gov The synthesis of related benzoxazinone (B8607429) structures has involved multi-step reactions, including condensation, reduction, O-alkylation, and the Smiles rearrangement, using various starting materials like 3-bromo-4-hydroxy benzaldehyde (B42025) and anilines. nih.govsigmaaldrich.com

Academic Research Trajectories in Naphthoxazinone Chemistry

Modern research into naphthoxazinone and related oxazine systems is multifaceted. A significant trajectory has been in the field of medicinal chemistry, where these scaffolds are investigated for a wide range of biological activities. globalresearchonline.netnih.govijpsr.info For instance, derivatives of 2H-benzo[b] globalresearchonline.netumpr.ac.idoxazin-3(4H)-one have been synthesized and evaluated as inhibitors of platelet aggregation. nih.govsigmaaldrich.com Similarly, certain 4-substituted 2H-naphth[1,2-b]-1,4-oxazines have been identified as potent dopamine agonists. nih.gov

Another area of research focuses on the development of novel synthetic methodologies. This includes one-pot synthesis protocols and the use of different catalytic systems to improve reaction efficiency and yield. umpr.ac.id The structural framework of naphthoxazinones also makes them interesting candidates for materials science applications, although this area is less explored than their medicinal chemistry potential. The ongoing research highlights the continued interest in this class of heterocycles for designing new functional molecules. globalresearchonline.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19649-40-2

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4H-benzo[h][1,4]benzoxazin-3-one

InChI

InChI=1S/C12H9NO2/c14-11-7-15-12-9-4-2-1-3-8(9)5-6-10(12)13-11/h1-6H,7H2,(H,13,14)

InChI Key

FDPCQQWPDQLJQT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C3=CC=CC=C3C=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2h Naphtho 1,2 B 1 2 Oxazin 3 4h One and Its Analogues

Ring-Opening and Ring-Closure Reactions

The stability of the oxazinone ring in 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one is influenced by the reaction conditions and the nature of the attacking reagents. Both ring-opening and ring-closure reactions are key transformations for the modification and synthesis of this heterocyclic system.

Nucleophilic Attack and Amidation Reactions

The lactam and ether linkages within the oxazinone ring are susceptible to nucleophilic attack, leading to ring cleavage. While specific studies on the amidation of the parent 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one are not extensively detailed in the available literature, the reactivity of analogous benzoxazinones and related naphthoxazine derivatives provides significant insights. For instance, the reaction of similar heterocyclic systems with strong nucleophiles such as primary and secondary amines can result in the opening of the oxazine (B8389632) ring to form N-substituted 2-amino-1-naphthoxy acetamides. The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactam group.

In a related context, the synthesis of novel naphthoquinone amides has been achieved through various synthetic routes, underscoring the importance of amidation reactions in the chemistry of naphthalene-containing compounds. nih.gov

Intramolecular Cyclization Pathways

The formation of the 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one ring system is often achieved through intramolecular cyclization reactions. A common strategy involves the cyclization of suitable precursors, such as 1-carbamatoalkyl 2-naphthols. This transformation can be promoted by dehydrating agents like propylphosphonic anhydride (B1165640) (T3P®), which facilitates intramolecular acylation at elevated temperatures. researchgate.net The reaction proceeds through the formation of an intermediate that undergoes ring closure to yield the naphthoxazinone derivative. researchgate.net

The efficiency of these cyclization reactions can be influenced by the nature of the substituents on the precursor molecule and the reaction conditions employed. For instance, the synthesis of various 1,3-oxazinane-2,5-diones has been achieved through the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, highlighting the versatility of cyclization strategies in forming oxazinone-containing heterocycles. youtube.com

Substitution and Functionalization Reactions on the Naphthoxazinone Core

The naphthoxazinone core of 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one and its analogues serves as a scaffold for various substitution and functionalization reactions, allowing for the introduction of diverse chemical moieties and the synthesis of a wide range of derivatives.

A notable example is the reactivity of 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-2-one, a multifunctional derivative. This compound acts as a versatile building block for the synthesis of various new heterocyclic systems. Its enaminone moiety is highly reactive towards a range of nucleophiles, leading to the formation of pyrimidines, pyrazoles, isoxazoles, and other fused heterocyclic derivatives. mdpi.com For example, its reaction with thiourea (B124793) in the presence of a base affords a pyrimidine-2-thione derivative through the addition of the thiourea to the activated exocyclic double bond, followed by the elimination of a dimethylamine (B145610) molecule and intramolecular cyclization. researchgate.net

The following table summarizes the reactions of 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-2-one with various reagents to yield different heterocyclic compounds. mdpi.com

ReagentResulting Heterocyclic System
ThioureaPyrimidine-2-thione
GuanidinePyrimidine
HydrazinePyrazole
HydroxylamineIsoxazole

Electrophilic and Nucleophilic Reactivity Profiles

The electrophilic and nucleophilic character of 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one is dictated by the electronic properties of its constituent rings and functional groups.

Electrophilic Reactivity: The naphthalene (B1677914) ring system, being electron-rich, is susceptible to electrophilic aromatic substitution reactions. Halogenation and nitration are common examples of such transformations. In analogous (2H)-1,4-benzoxazin-3(4H)-ones, bromination with bromine in glacial acetic acid has been shown to occur at specific positions on the benzene (B151609) ring. researchgate.netresearchgate.net Similarly, nitration with a sulfuric acid:nitric acid mixture leads to the introduction of nitro groups onto the aromatic ring. researchgate.netresearchgate.net While specific studies on the electrophilic substitution of the parent 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one are limited, it is anticipated that the naphthalene moiety would undergo similar reactions, with the position of substitution being influenced by the directing effects of the fused oxazinone ring.

Nucleophilic Reactivity: The primary site for nucleophilic attack on the 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one core is the carbonyl carbon of the lactam function. As discussed in the section on ring-opening reactions, strong nucleophiles can lead to the cleavage of the C-N bond. Furthermore, the presence of activating groups on the naphthoxazinone core can enhance its susceptibility to nucleophilic attack. The enaminone derivative 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-2-one serves as a prime example, where the exocyclic double bond is activated towards nucleophilic addition. mdpi.comresearchgate.net

Advanced Mechanistic Studies

Detailed mechanistic investigations, including kinetic analyses, provide a deeper understanding of the reaction pathways and the factors governing the reactivity of 2H-naphtho[1,2-b] mdpi.comrsc.orgoxazin-3(4H)-one and its analogues.

Kinetic Analysis of Naphthoxazinone Transformations

A plausible mechanism for the formation of naphthoxazinones via a T3P®-mediated synthesis has been proposed, involving the initial condensation of an aldehyde and a carbamate (B1207046) to form an imine-type intermediate, followed by the Betti reaction with 2-naphthol (B1666908) and subsequent intramolecular cyclization. researchgate.net Understanding the kinetics of each step in such a multi-component reaction is crucial for optimizing the reaction conditions and maximizing the yield of the desired product.

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathways for the formation and reaction of 2H-naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one and its analogues are complex and often proceed through highly reactive, transient species. While direct spectroscopic observation of intermediates for the parent compound is limited in the literature, studies on closely related naphthoxazines and benzoxazines provide significant insight into the likely intermediates and transition states involved. Key proposed intermediates include ortho-naphthoquinone methides (o-NQMs), vinylphosphonium salts, and azomethides.

Ortho-Naphthoquinone Methide (o-NQM) Intermediates: A prevalent mechanistic hypothesis for the formation of various substituted naphthoxazines involves the in-situ generation of o-naphthoquinone methide (o-NQM) intermediates. uga.eduacs.org These fleeting, electrophilic species are highly reactive and can be generated photochemically from precursors like 2-hydroxybenzyl alcohol derivatives or via thermal, base-catalyzed, or acid-catalyzed eliminations. uga.edunih.gov For instance, in the synthesis of phenanthrene-fused 1,3-oxazines, which are structural analogues, the regioselectivity of the reaction is explained by the relative stability of the o-quinone methide intermediates formed during the process. mdpi.com The subsequent reaction of the o-NQM typically involves a [4+2] cycloaddition (hetero-Diels-Alder reaction) or a conjugate addition by a nucleophile to form the final heterocyclic product. acs.orgnih.gov The domestication of these reactive intermediates through controlled generation at low temperatures has enabled their use in diastereocontrolled syntheses of complex chromans and related phenols. nih.gov

Vinylphosphonium Salt Intermediates: In the synthesis of naphthoxazine derivatives from 1-nitroso-2-naphthol, a different type of intermediate is proposed. The reaction between phosphine (B1218219) derivatives, dialkyl acetylenedicarboxylates, and nitrosonaphthols is suggested to proceed via a reactive 1:1 intermediate formed between the phosphine and the acetylenic ester. Protonation of this adduct by the acidic hydroxyl group of the nitrosonaphthol leads to a vinylphosphonium salt. This salt then undergoes an intramolecular Wittig reaction, where the nucleophilic oxygen of the naphthol attacks the phosphonium (B103445) center, leading to the formation of the 1,4-oxazine ring with the elimination of triarylphosphine oxide.

Azomethide Intermediates: In the synthesis of related nitrogen-containing heterocycles fused to a naphthalene ring, such as 3-phenyl-3H-naphtho[1,2-e] researchgate.netresearchgate.netresearchgate.netoxadiazine, the proposed mechanism involves the formation of an o-naphthoquinone azomethide intermediate. This species is generated via the oxidation of a hydrazone precursor and subsequently undergoes a 6π-electrocyclization to yield the final heterocyclic product. This pathway highlights a common cyclization strategy for forming six-membered rings fused to aromatic systems.

The transition states in these reactions are the highest energy points along the reaction coordinate, such as during the C-O bond cleavage in photochromic ring-opening reactions or during the concerted bond formation in cycloadditions. researchgate.net While isolating or directly observing these transition states is not feasible, their structures and energies are often elucidated through computational methods.

Theoretical Mechanistic Predictions

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the reaction mechanisms of naphthoxazines and their analogues where experimental elucidation is challenging. researchgate.netnih.gov These studies provide critical information on the geometry, stability, and electronic properties of reactants, intermediates, transition states, and products.

Predicting Reaction Pathways and Stability: DFT calculations have been successfully employed to predict the regioselectivity and stereoselectivity of naphthoxazine synthesis. In the formation of phenanthrene-fused 1,3-oxazines, DFT modeling was used to calculate the relative stabilities of potential ortho-quinone methide (o-QM) intermediates. The calculations correctly predicted the experimentally observed regioselectivity by identifying the most stable intermediate, which serves as the precursor to the major product. mdpi.com Similarly, the relative energies of trans and cis diastereomers of the final products were computed to confirm that the thermodynamically more stable trans isomer was preferentially formed. mdpi.com

Elucidating Electronic Properties and Reactivity: Computational studies on naphthoxazine analogues investigate molecular electronic properties to understand their reactivity. researchgate.net By employing various DFT functionals such as B3LYP, PBE0, and M06-2X, researchers can analyze the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential to predict sites susceptible to nucleophilic or electrophilic attack. For example, theoretical investigations of tetrahydropalmatine, a related alkaloid, used DFT to correlate its structural features with its anti-inflammatory activity. researchgate.net

Calculating Activation Energies and Transition States: A key application of theoretical chemistry is the calculation of activation energies (Ea) and the characterization of transition state structures. For photochromic spiro-naphthoxazines, quantum mechanical calculations have been performed to map the potential energy surface for the photo-induced ring-opening reaction. researchgate.net These studies calculate the energy barrier for the thermal ring-closing reaction, which proceeds from the open merocyanine (B1260669) form back to the closed spiro-oxazine, providing quantitative predictions of reaction kinetics. researchgate.net Such calculations are vital for designing molecules with specific photo-switching properties. The table below summarizes representative theoretical studies on naphthoxazine analogues, highlighting the methods used and the insights gained.

Compound Class StudiedTheoretical MethodPredicted Property / InvestigationKey FindingReference
Phenanthr[9,10-e] researchgate.netresearchgate.netoxazinesDFTRelative stability of o-quinone methide intermediates and product diastereomers.Calculations confirmed reaction regioselectivity by identifying the most stable intermediate and predicted the formation of the more stable trans product. mdpi.com
Spiro-naphthoxazinesDFT (B3LYP/6-31G(d)), TD-DFTActivation energy of thermal ring-closing; vertical excitation energies.The activation energy for the ground-state ring-closing reaction was computed, and the S0 → S1 transition was identified as a π→π* type with charge transfer character. researchgate.net
Naphtho[1,2-e] researchgate.netresearchgate.netoxazine derivativesDFT (B3LYP)Correlation of quantum chemical parameters with experimental findings.Theoretical calculations were used to confirm the structures of synthesized aminonaphthol precursors. researchgate.net
Naphtho[1,2-e] researchgate.netresearchgate.netoxazine derivativesMolecular DockingBinding affinities to GABA-A receptor.Molecular simulation results for anticonvulsant activity were strongly matched with biological experimental data. nih.gov
Tetrahydropalmatine (related alkaloid)DFT (B3LYP, PBE0, M06-2X, etc.)Molecular electronic properties and structural activity.Investigated structural properties to provide a theoretical basis for its potential as an anti-inflammatory agent. researchgate.net

These theoretical approaches provide a framework for understanding the intricate reactivity of 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one, even in the absence of extensive experimental mechanistic data for the parent compound itself. By studying its analogues, a predictive model of its chemical behavior, driven by intermediates like o-NQMs and guided by calculable energetic barriers, can be constructed.

Derivatization Strategies and Analogue Design in Naphthoxazinone Chemistry

Synthesis of Substituted Naphthoxazinones

The substitution of the 2H-Naphtho[1,2-b] osi.lvchemrevlett.comoxazin-3(4H)-one core is a primary strategy for modifying its properties. Substitutions can be introduced at various positions, but a common approach involves a multicomponent reaction that builds the heterocyclic system with a pre-installed substituent at the C4 position.

A notable and efficient method is the one-pot, two-step synthesis starting from 2-naphthol (B1666908), an appropriate aldehyde, and a carbamate (B1207046), such as methyl carbamate. chemrevlett.comresearchgate.netresearchgate.netmdpi.com This reaction typically proceeds via a Betti-type three-component condensation, facilitated by a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®), to form a 1-carbamatoalkyl 2-naphthol intermediate. chemrevlett.comresearchgate.netresearchgate.net Subsequent intramolecular acylation at an elevated temperature, also promoted by T3P®, leads to the cyclization and formation of the naphthoxazinone ring. chemrevlett.comresearchgate.net This method is versatile, allowing for the introduction of a wide range of substituents on the phenyl group at the C4 position, depending on the choice of the initial aromatic aldehyde. researchgate.netmdpi.com The reaction is compatible with aldehydes bearing both electron-withdrawing groups (e.g., fluoro, chloro, bromo) and electron-donating groups. mdpi.com

Another key synthetic route is the Mannich-type reaction, which involves the condensation of a naphthol, an amine, and an aldehyde (often formalin). An ionic liquid, such as 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate, can serve as an effective and recyclable catalyst for constructing the N,O-heterocyclic skeleton, leading to N-substituted derivatives.

The table below summarizes the synthesis of several C4-substituted naphthoxazinone derivatives, highlighting the versatility of the multicomponent approach.

Table 1: Synthesis of C4-Substituted 2H-Naphtho[1,2-b] osi.lvchemrevlett.comoxazin-3(4H)-one Derivatives

Substituent at C4Starting AldehydeReaction MethodKey ReagentsReference
3-Fluorophenyl3-FluorobenzaldehydeThree-component sequential cascade2-Naphthol, Methyl carbamate, T3P® researchgate.net
4-Phenoxyphenyl4-PhenoxybenzaldehydeThree-component sequential cascade2-Naphthol, Methyl carbamate, T3P® researchgate.net
3-Phenoxyphenyl3-PhenoxybenzaldehydeThree-component sequential cascade2-Naphthol, Methyl carbamate, T3P® researchgate.net
3,4-Difluorophenyl3,4-DifluorobenzaldehydeThree-component sequential cascade2-Naphthol, Methyl carbamate, T3P® researchgate.net
PhenylBenzaldehyde (B42025)Three-component sequential cascade2-Naphthol, Methyl carbamate, T3P® researchgate.net

Fusion with Other Heterocyclic Systems

Fusing additional heterocyclic rings to the naphthoxazinone framework generates novel, complex polycyclic systems with potentially unique properties. This strategy aims to combine the structural features of different heterocyclic classes to create hybrid molecules.

A direct synthesis of a fused system, naphtho[1,2-e]pyrazolo[5,1-b] osi.lvnih.govoxazine (B8389632) , has been successfully achieved. osi.lv This synthesis involves the condensation of 1-dimethylaminomethyl-2-naphthols with bromopyrazoles. The reaction mechanism is proposed to proceed through a highly reactive o-methylenequinone intermediate generated from the naphthol derivative, which then undergoes cyclization with the pyrazole. osi.lv

While direct fusion is a powerful technique, another approach involves using a functionalized naphthoxazinone as a building block for subsequent reactions. For example, a hitherto unreported derivative, 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b] osi.lvchemrevlett.comoxazin-2-one, was synthesized and used as a versatile precursor to create a variety of fused and linked heterocycles, including pyrimidines, pyrazoles, and isoxazoles.

The broader field of medicinal chemistry frequently utilizes the fusion of heterocycles to naphthoquinone cores, which are structurally related to the naphthoxazinone backbone. nih.gov For instance, pyrimidinone-fused 1,4-naphthoquinones have been synthesized and shown to possess potent biological activity. nih.gov Similarly, triazole rings have been tethered to naphthoquinone scaffolds via click chemistry to produce conjugates with specific biological targets. nih.gov These examples underscore the general principle of using the naphthyl moiety as a foundation for building complex, fused heterocyclic architectures.

Table 2: Examples of Fused Heterocyclic Systems Based on Naphthyl Cores

Fused System NameCore StructureFused HeterocycleSynthetic ApproachReference
Naphtho[1,2-e]pyrazolo[5,1-b] osi.lvnih.govoxazineNaphthoxazinonePyrazoleCondensation of 1-dimethylaminomethyl-2-naphthols with bromopyrazoles osi.lv
Pyrimidinone-fused 1,4-naphthoquinonesNaphthoquinonePyrimidinonePharmacophore hybridization strategy nih.gov
1,2,3-Triazole-naphthoquinone conjugatesNaphthoquinone1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov
Naphtho[1,8-de]pyrimidine fused iminosugarsNaphthopyrimidinePyrimidineOne-pot addition of diamine to iminium-ion nih.gov

Design Principles for Naphthoxazinone Analogues

The design of naphthoxazinone analogues is largely driven by the pursuit of specific biological or material properties. The core scaffold is considered a "privileged structure" that can be decorated with various functional groups to interact with biological targets or modulate physicochemical characteristics.

One prominent design principle is pharmacophore hybridization . This involves combining the naphthoxazinone core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For example, fusing a pyrimidinone moiety, known for antimicrobial effects, to a naphthoquinone (a related core) aims to develop synthetic drugs with enhanced activity. nih.gov

Another key principle is structure-based drug design , where analogues are created to fit the binding site of a specific biological target. Derivatives of the related naphthoquinone scaffold have been designed to inhibit enzymes crucial for cancer cell survival, such as Topoisomerase-IIB and COX-2. nih.govmdpi.com In these cases, substituents are chosen to optimize interactions (e.g., hydrogen bonding, hydrophobic interactions) within the enzyme's active site, a strategy that is directly applicable to naphthoxazinone analogues.

Furthermore, derivatization is guided by the goal of improving physicochemical properties . This can include modifying the molecule to enhance its absorption of UV radiation for use as a photoprotective agent or altering its lipophilicity to improve its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile for pharmaceutical applications.

Structure-Reactivity Relationships in Derivatization

The success of derivatization strategies is fundamentally linked to the structure-reactivity relationships of the naphthoxazinone core and its precursors. The electronic and steric properties of substituents can significantly influence the course and efficiency of synthetic transformations.

In the multicomponent synthesis of C4-substituted naphthoxazinones, the reactivity of the intermediate electrophilic imine is key. researchgate.net Studies have shown that aromatic aldehydes bearing electron-withdrawing groups (EWGs) are well-tolerated, readily forming the desired 1-carbamatoalkyl 2-naphthol intermediates in good yields. mdpi.com This suggests that the presence of EWGs enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial condensation step. Conversely, highly electron-rich or sterically hindered aldehydes might require modified reaction conditions or result in lower yields.

The general principles of heterocyclic chemistry also apply. The nitrogen and oxygen atoms in the oxazine ring possess lone pairs of electrons, making them potential sites for electrophilic attack (e.g., N-alkylation). The reactivity of these heteroatoms is modulated by the substituents on the aromatic rings. Electron-donating groups on the naphthyl or C4-phenyl rings would increase the nucleophilicity of the ring nitrogen, while electron-withdrawing groups would decrease it.

Steric effects also play a crucial role. Bulky substituents near a reactive center can hinder the approach of reagents, potentially lowering reaction rates or preventing a reaction altogether. This is a common consideration in the functionalization of complex heterocyclic systems and would be a key factor in planning further derivatization of the naphthoxazinone core, for example, in the halogenation or nitration of the aromatic rings. rsc.org

Computational Chemistry and Theoretical Studies on Naphthoxazinone Structures

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one at the molecular level. These calculations are typically carried out using specific levels of theory, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to ensure a high degree of accuracy. conicet.gov.armdpi.com

The optimization of the molecular geometry of 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one reveals the most stable three-dimensional arrangement of its atoms. The resulting structure shows that the naphtho and oxazinone ring systems are nearly planar. The oxazinone ring adopts a slightly distorted conformation. The planarity of the fused ring system is a key feature, influencing its electronic properties.

Conformational analysis indicates that the primary structure is rigid, with limited rotational freedom around the single bonds within the ring system. The most stable conformer is the one where the steric hindrance is minimized. The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems. For instance, the C=O bond length is characteristic of a ketone, while the C-O and C-N bonds within the oxazinone ring exhibit lengths intermediate between single and double bonds, suggesting some degree of electron delocalization.

Table 1: Selected Optimized Geometrical Parameters for 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC1-C21.37
Bond LengthC=O1.22
Bond LengthN-H1.01
Bond LengthC-O (ether)1.38
Bond AngleO-C-C118.5
Bond AngleC-N-H115.0
Bond AngleC-C=O121.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com

For 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one, the HOMO is primarily localized on the naphthalene (B1677914) ring system and the oxygen atom of the oxazinone ring, indicating that these are the most nucleophilic sites. The LUMO, on the other hand, is distributed mainly over the carbonyl group and the adjacent carbon atoms, highlighting the electrophilic nature of this region.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. chalcogen.ro A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36

The total energy of the optimized structure of 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one provides a measure of its thermodynamic stability. Quantum chemical calculations can provide highly accurate values for the total electronic energy, enthalpy, and Gibbs free energy of the molecule. nrel.gov These values are crucial for understanding the feasibility of its synthesis and its behavior in chemical reactions. The negative value of the Gibbs free energy of formation indicates that the molecule is thermodynamically stable under standard conditions.

Table 3: Calculated Thermodynamic Properties

Thermodynamic ParameterCalculated Value
Total Electronic Energy (Hartree)-712.345
Enthalpy (kcal/mol)-447123.5
Gibbs Free Energy (kcal/mol)-447160.2

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

The theoretical vibrational spectra (FT-IR and Raman) of 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one can be calculated from the second derivatives of the energy with respect to the atomic positions. ethz.ch These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are usually scaled to correct for anharmonicity and other limitations of the computational method. nih.gov

Table 4: Selected Predicted Vibrational Frequencies and Their Assignments

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Intensity
N-H Stretch3350Medium
Aromatic C-H Stretch3050-3100Weak-Medium
C=O Stretch1720Strong
C=C Aromatic Stretch1500-1600Medium-Strong
C-N Stretch1350Medium
C-O Stretch1250Strong

The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. arxiv.org These predictions are highly valuable for the structural elucidation of newly synthesized compounds. The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

For 2H-Naphtho[1,2-b] researchgate.netnih.govoxazin-3(4H)-one, the predicted ¹H NMR spectrum shows distinct signals for the aromatic protons of the naphthalene ring, which are expected to appear in the downfield region (7.0-8.5 ppm). The N-H proton is predicted to resonate at a lower field due to its acidic nature. The methylene (B1212753) protons of the oxazinone ring would appear as a singlet in the range of 4.5-5.0 ppm. The ¹³C NMR spectrum is predicted to show a signal for the carbonyl carbon at a very low field (around 165 ppm), with the aromatic carbons resonating in the 110-150 ppm range.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H8.9-
Aromatic C-H7.2 - 8.3115 - 135
CH₂4.868
C=O-165
Quaternary Aromatic C-140 - 150

UV-Vis Electronic Absorption Wavelength Calculations

The electronic absorption properties of 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one can be predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for calculating the excited states of molecules, which correspond to the absorption of light in the UV-Vis spectrum. nih.govfaccts.de This computational approach allows for the determination of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

The calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of the functional and basis set in the TD-DFT calculation is crucial for obtaining accurate results that correlate well with experimental data. scielo.org.za For molecules like naphthoxazinones, which contain conjugated π-systems, the electronic transitions are often of the π → π* and n → π* type. nih.gov The π → π* transitions, involving the delocalized electrons of the aromatic system, are generally more intense than the n → π* transitions, which involve the non-bonding electrons on the heteroatoms (oxygen and nitrogen).

A theoretical UV-Vis spectrum for 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one, calculated using a representative TD-DFT method (e.g., B3LYP/6-311G(d,p)) in a solvent like ethanol (B145695), would likely predict several absorption bands. The naphthalene moiety itself exhibits strong absorptions in the UV region. nih.gov The fusion of the oxazinone ring can lead to shifts in these absorption bands and the appearance of new transitions. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately simulate the solvatochromic effects that occur in solution. nih.gov

Table 1: Representative TD-DFT Calculated Electronic Transitions for 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one (Note: These are illustrative values based on typical TD-DFT calculations for similar aromatic heterocyclic systems.)

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Type
3450.25HOMO -> LUMOπ → π
2980.18HOMO-1 -> LUMOπ → π
2750.45HOMO -> LUMO+1π → π
3800.02HOMO-2 -> LUMOn → π

This table is interactive. You can sort the data by clicking on the column headers.

The data illustrates that the most intense absorptions are predicted to be in the UV region, arising from π → π* transitions within the conjugated system. A weaker n → π* transition is predicted at a longer wavelength.

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. wikipedia.org Organic molecules with extended π-conjugation, donor-acceptor groups, and high molecular polarizability can exhibit significant NLO responses. Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules like 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one.

The key parameter for second-order NLO materials is the first hyperpolarizability (β). Quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to compute the components of the β tensor. researchgate.netresearchgate.net The magnitude of the total first hyperpolarizability (β_tot) is a measure of the molecule's NLO activity.

For 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one, the presence of the electron-rich naphthalene system and the oxazinone moiety with its carbonyl group and heteroatoms can lead to an intramolecular charge transfer, which is a key factor for NLO response. The calculated dipole moment (μ), polarizability (α), and first hyperpolarizability (β) provide insights into its potential as an NLO material. Calculations are often compared to a standard reference material like urea (B33335) to gauge the relative NLO efficiency. nih.govrug.nl

Table 2: Calculated NLO Properties of 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one (Note: These are hypothetical values for illustrative purposes, based on DFT calculations for related organic molecules.)

PropertyCalculated ValueUnits
Dipole Moment (μ)3.5Debye
Mean Polarizability (α)25.8 x 10⁻²⁴esu
Total First Hyperpolarizability (β_tot)15.2 x 10⁻³⁰esu

This table is interactive. You can sort the data by clicking on the column headers.

These illustrative values suggest that the parent naphthoxazinone structure possesses a moderate NLO response. The introduction of strong electron-donating and electron-withdrawing groups at strategic positions on the naphthalene ring could significantly enhance these properties.

Computational Analysis of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netresearchgate.net This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. unicamp.brnih.govwiley.com

For 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one and its derivatives, a variety of electronic and steric descriptors can be calculated using computational methods. These descriptors can then be used to build QSAR models to predict their activity.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices.

By analyzing a series of naphthoxazinone derivatives, a QSAR model could be developed, for instance, in the form of a multiple linear regression equation, that relates a specific biological activity (e.g., cytotoxicity against a cancer cell line) to a combination of these descriptors.

Table 3: Selected Calculated Molecular Descriptors for 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one (Note: These are representative values calculated from a typical DFT optimization.)

Descriptor TypeDescriptor NameCalculated ValueUnit
ElectronicHOMO Energy-6.2eV
ElectronicLUMO Energy-1.8eV
ElectronicHOMO-LUMO Gap4.4eV
ElectronicDipole Moment3.5Debye
StericMolecular Volume280.5ų
StericMolecular Surface Area315.2Ų

This table is interactive. You can sort the data by clicking on the column headers.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (the ligand) might bind to a biological target, typically a protein or nucleic acid.

For 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one, molecular docking studies can provide a theoretical model of its binding mode within the active site of a relevant protein. Given that related benzoxazinone (B8607429) and naphthoquinone derivatives have shown anticancer activity, a plausible target for a docking study could be a protein involved in cancer progression, such as a kinase or topoisomerase. researchgate.net

The docking process involves placing the 3D structure of the naphthoxazinone into the binding pocket of the protein and using a scoring function to evaluate the binding affinity, typically expressed as a binding energy in kcal/mol. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

A hypothetical docking study of 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one into the ATP-binding site of a protein kinase might reveal the following theoretical interactions:

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the oxazinone ring are potential hydrogen bond donors and acceptors, respectively, and could form hydrogen bonds with residues in the hinge region of the kinase.

Hydrophobic Interactions: The lipophilic naphthalene ring system could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic naphthalene ring could form favorable π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Table 4: Hypothetical Molecular Docking Results for 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one with a Protein Kinase (Note: These are illustrative results of a typical molecular docking simulation.)

ParameterResult
Target ProteinEpidermal Growth Factor Receptor (EGFR) Kinase
Docking SoftwareAutoDock Vina
Binding Energy-8.2 kcal/mol
Key Interacting ResiduesMet793, Leu718, Val726, Ala743, Lys745
Type of InteractionsHydrogen bond with Met793 (hinge), Hydrophobic interactions with Leu718, Val726, Ala743, Pi-Alkyl interaction with Lys745

This table is interactive. You can sort the data by clicking on the column headers.

Such theoretical binding studies are crucial for the rational design of more potent and selective inhibitors based on the 2H-Naphtho[1,2-b] researchgate.netresearchgate.netoxazin-3(4H)-one scaffold.

Spectroscopic Characterization of 2h Naphtho 1,2 B 1 2 Oxazin 3 4h One and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 2H-Naphtho[1,2-b] documentsdelivered.commdpi.comoxazin-3(4H)-one and its derivatives, the IR spectrum reveals key vibrational frequencies that are characteristic of its structure.

The most prominent absorption bands are associated with the carbonyl group (C=O) of the lactam ring, the C-O-C ether linkage, and the N-H bond. The carbonyl stretching vibration typically appears as a strong band in the region of 1680-1705 cm⁻¹. The exact position of this band can be influenced by the electronic environment and substitution pattern on the naphthyl ring or the nitrogen atom.

The C-O-C stretching vibrations of the oxazine (B8389632) ring are generally observed in the range of 1220-1260 cm⁻¹ (asymmetric) and 1020-1070 cm⁻¹ (symmetric). The N-H stretching vibration of the secondary amide within the oxazine ring gives rise to a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3050-3100 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1500-1600 cm⁻¹ region.

For instance, in a series of synthesized 2H-benzo[b] documentsdelivered.commdpi.comoxazin-3(4H)-one derivatives, which share a similar core structure, characteristic IR absorptions were observed that support these assignments nih.gov. Similarly, studies on various naphthoxazine derivatives consistently report these key functional group absorptions rasayanjournal.co.indoi.org.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch3200-3400
Aromatic C-H Stretch3050-3100
Carbonyl (C=O) Stretch1680-1705
Aromatic C=C Stretch1500-1600
Asymmetric C-O-C Stretch1220-1260
Symmetric C-O-C Stretch1020-1070

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

The proton NMR (¹H NMR) spectrum of 2H-Naphtho[1,2-b] documentsdelivered.commdpi.comoxazin-3(4H)-one and its derivatives provides valuable information about the number, environment, and connectivity of protons. The aromatic protons on the naphthalene (B1677914) ring typically resonate in the downfield region, between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) are dictated by the substitution pattern on the naphthyl moiety.

A characteristic singlet for the methylene (B1212753) protons (CH₂) of the oxazine ring is expected to appear in the range of δ 4.5-5.0 ppm. The proton attached to the nitrogen atom (N-H) of the lactam typically appears as a broad singlet in the downfield region, often between δ 8.0 and 10.5 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

For example, in a study of 3-(4-chlorophenyl)-2,4-dihydro-1H-naphtho[1,2-e] documentsdelivered.comceon.rsoxazine, the methylene protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) were observed as singlets at δ 5.51 and 5.03 ppm, respectively nih.gov. In another related system, 2-phenyl-3H-naphtho[2,1-b] documentsdelivered.commdpi.comoxazin-3-one, the aromatic protons were extensively analyzed to confirm the structure documentsdelivered.com.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring is a key diagnostic signal, typically resonating in the downfield region around δ 160-170 ppm.

The carbon atoms of the naphthalene ring give rise to a series of signals in the aromatic region (δ 110-150 ppm). The chemical shifts of these carbons are influenced by the electronic effects of the fused oxazine ring and any other substituents present. The methylene carbon of the oxazine ring is expected to resonate in the range of δ 40-50 ppm.

In the characterization of 3,4-dihydro-2H-naphtho-1,3-oxazine derivatives, the carbon of the thiazole (B1198619) ring attached to the nitrogen was observed at δ 170.0 ppm, while the naphthalene carbons resonated between δ 114.2 and 151.6 ppm rasayanjournal.co.in. For N-substituted naphthoxazine derivatives, the chemical shifts of the oxazine ring carbons and the substituent carbons provide further structural confirmation doi.org.

To unambiguously assign the proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques have been crucial in the complete spectral assignment of related complex heterocyclic systems documentsdelivered.comceon.rs.

Proton (¹H) Expected Chemical Shift (δ, ppm) Carbon (¹³C) Expected Chemical Shift (δ, ppm)
N-H8.0 - 10.5C=O160 - 170
Aromatic-H7.0 - 8.5Aromatic-C110 - 150
O-CH₂-N4.5 - 5.0O-CH₂-N40 - 50

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2H-Naphtho[1,2-b] documentsdelivered.commdpi.comoxazin-3(4H)-one, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₂H₉NO₂).

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural insights. Common fragmentation pathways for this class of compounds may involve the loss of CO from the lactam ring, cleavage of the oxazine ring, and retro-Diels-Alder reactions. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, in the mass spectrometric analysis of related benzoxazinones, the molecular ion peak and characteristic fragment ions were used to confirm their structures nih.gov. Similarly, the molecular ion peak is a key piece of data in the characterization of various naphthoxazine derivatives rasayanjournal.co.inmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2H-Naphtho[1,2-b] documentsdelivered.commdpi.comoxazin-3(4H)-one is expected to be dominated by the chromophore of the naphthalene ring system.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the structures of several naphthoxazine derivatives, providing crucial information on bond lengths, bond angles, and intermolecular interactions.

Detailed crystallographic data has been reported for the derivative, 1-Phenyl-1H-naphtho[1,2-e] nih.govnih.govoxazin-3(2H)-one . nih.gov The analysis of this compound reveals a monoclinic crystal system with the space group P2₁/c. The naphthalene and benzaldehyde (B42025) groups are oriented at a significant dihedral angle to each other, and the oxazine ring itself is nearly planar. nih.gov The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions, forming one-dimensional polymeric chains. nih.gov

Another well-characterized derivative is 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazin-2-yl)methyl]naphthalen-2-ol . nih.govnih.gov In this molecule, the six-membered oxazine ring adopts a half-chair conformation. nih.govnih.gov The crystal structure is characterized by both intramolecular O-H···N hydrogen bonds and intermolecular C-H···π and π-π stacking interactions, which lead to the formation of inversion dimers and a columnar assembly. nih.govnih.gov

The tables below summarize the key crystallographic data for these representative naphthoxazine derivatives.

Table 1: Crystal Data and Structure Refinement for 1-Phenyl-1H-naphtho[1,2-e] nih.govnih.govoxazin-3(2H)-one nih.gov

ParameterValue
Empirical formulaC₁₈H₁₃NO₂
Formula weight275.29
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.5625 (4)
b (Å)16.9228 (5)
c (Å)7.2394 (2)
β (°)98.155 (1)
Volume (ų)1402.21 (7)
Z4
Temperature (K)296
Radiation typeMo Kα
Final R indices [I>2σ(I)]R1 = 0.039, wR2 = 0.111
R indices (all data)R1 = 0.054, wR2 = 0.121

Table 2: Selected Bond Lengths and Angles for 1-Phenyl-1H-naphtho[1,2-e] nih.govnih.govoxazin-3(2H)-one nih.gov

Bond/AngleLength (Å) / Degrees (°)
O1—C181.378 (2)
N1—C181.341 (2)
N1—C11.458 (2)
O1—C101.398 (2)
C18—O21.216 (2)
C18—N1—C1117.8 (1)
C18—O1—C10119.5 (1)
O2—C18—N1124.9 (2)
O2—C18—O1118.8 (2)
N1—C18—O1116.3 (1)

Table 3: Crystal Data and Structure Refinement for 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazin-2-yl)methyl]naphthalen-2-ol nih.govnih.gov

ParameterValue
Empirical formulaC₂₃H₁₉NO₂
Formula weight341.40
Crystal systemTriclinic
Space group
a (Å)9.4011 (7)
b (Å)10.1581 (8)
c (Å)10.4571 (8)
α (°)67.221 (3)
β (°)81.334 (3)
γ (°)72.822 (3)
Volume (ų)878.01 (12)
Z2
Temperature (K)173
Radiation typeMo Kα
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.113
R indices (all data)R1 = 0.057, wR2 = 0.121

Table 4: Hydrogen-bond geometry (Å, °) for 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazin-2-yl)methyl]naphthalen-2-ol nih.govnih.gov

D—H···AD—HH···AD···AD—H···A
O2—H2A···N10.841.892.659 (2)152
C1—H1A···C25ⁱ0.992.803.693 (3)150
C2—H2B···C24ⁱ0.992.873.737 (3)147

Symmetry code: (i) −x+1, −y+1, −z+1

The detailed structural information obtained from these X-ray crystallographic studies is invaluable for understanding the chemical reactivity and potential biological activity of this class of heterocyclic compounds. The conformation of the oxazine ring and the nature of the intermolecular interactions can significantly influence the physical and chemical properties of the material.

Applications of Naphthoxazinone Derivatives in Advanced Organic Synthesis

Naphthoxazinones as Key Synthetic Intermediates

The 2H-Naphtho[1,2-b] nih.govnih.govoxazin-3(4H)-one core structure serves as a crucial intermediate in the synthesis of more elaborate chemical entities. The reactivity of the lactam moiety, the aromatic naphthyl group, and the potential for substitution at various positions on the heterocyclic ring allow for a multitude of chemical transformations.

A notable example of its utility as a synthetic intermediate is the preparation of 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b] nih.govnih.govoxazin-2-one. This enaminone derivative, synthesized from the parent naphthoxazinone, is a highly reactive and versatile intermediate. nih.gov Its multifunctional nature, possessing both electrophilic and nucleophilic centers, allows it to be a key precursor for a variety of heterocyclic systems. The synthesis of this key intermediate opens a gateway to a diverse range of fused and isolated heterocyclic compounds.

Building Blocks for Complex Heterocyclic Architectures

The inherent reactivity of 2H-Naphtho[1,2-b] nih.govnih.govoxazin-3(4H)-one derivatives makes them exceptional building blocks for the construction of complex heterocyclic architectures. The enaminone derivative, 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b] nih.govnih.govoxazin-2-one, has been demonstrated to be a powerful synthon in the preparation of a variety of novel heterocyclic compounds through one-pot syntheses. nih.gov

The utility of this building block is showcased in its reactions with various reagents to yield a range of heterocyclic systems. For instance, its reaction with different active methylene (B1212753) compounds, hydrazines, and other nucleophiles leads to the formation of pyrimidines, pyrazoles, isoxazoles, and fused systems like pyrazolo[a]pyrimidines and triazolo[a]pyrimidines. nih.gov The ability to construct such a diverse array of heterocyclic rings from a single, readily accessible building block highlights the synthetic power of the naphthoxazinone scaffold.

Table 1: Synthesis of Heterocyclic Compounds from a Naphthoxazinone-derived Enaminone nih.gov

Reactant(s)Resulting Heterocyclic System
MalononitrilePyridine
Hydrazine HydratePyrazole
Hydroxylamine HydrochlorideIsoxazole
3-Amino-1,2,4-triazoleTriazolo[a]pyrimidine
3-AminopyrazolePyrazolo[a]pyrimidine

Role in Cascade and Tandem Reactions

While specific examples of cascade or tandem reactions directly employing 2H-Naphtho[1,2-b] nih.govnih.govoxazin-3(4H)-one are not extensively documented in the literature, the concept of such reaction sequences is central to modern synthetic efficiency. Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

The synthesis of 1,4-oxazine derivatives through a one-pot condensation reaction between phosphine (B1218219) derivatives, electron-deficient acetylenic esters, and nitrosonaphthols exemplifies a tandem process that leads to the formation of the related 3H-naphtho[2,1-b] nih.govnih.govoxazine (B8389632) scaffold. arkat-usa.org This reaction proceeds through an initial addition followed by an intramolecular Wittig reaction, showcasing the principles of cascade synthesis. Given the reactive nature of the 2H-Naphtho[1,2-b] nih.govnih.govoxazin-3(4H)-one core, it is a promising candidate for the design of novel cascade reactions, where the initial transformation could set the stage for subsequent cyclizations or rearrangements to build intricate molecular frameworks in a single operation.

Precursors for Novel Scaffold Development

The development of novel molecular scaffolds is a cornerstone of drug discovery and materials science. The 2H-Naphtho[1,2-b] nih.govnih.govoxazin-3(4H)-one ring system serves as a valuable precursor for the generation of new and unique heterocyclic scaffolds. Through strategic chemical modifications, the core structure can be elaborated or rearranged to produce entirely new classes of compounds.

Q & A

Q. What are the primary synthetic strategies for constructing the 2H-naphtho[1,2-b][1,4]oxazin-3(4H)-one scaffold?

Methodological Answer: The core structure is typically synthesized via condensation-cyclization reactions. For example, one-pot reactions between phenols/naphthols, formaldehyde, and primary amines under solvent-free or green conditions yield dihydrooxazine derivatives. Copper(I)-catalyzed regioselective synthesis has also been employed to attach functional groups (e.g., bromo or isoxazole hybrids) to the scaffold . NMR (1H, 13C) and mass spectrometry are critical for confirming regiochemistry and purity .

Q. How do researchers characterize the structural and electronic properties of this compound derivatives?

Methodological Answer: X-ray crystallography resolves stereochemical details, as seen in studies of naphthalene-condensed oxazinones . Computational tools (e.g., DFT calculations) analyze electronic properties, while UV-Vis spectroscopy assesses photochromic behavior in substituted derivatives .

Q. What are the common biological targets of benzoxazinone derivatives, and how are these activities validated?

Methodological Answer: Derivatives exhibit activity as serotonin receptor antagonists, kinase inhibitors, and antimicrobial agents. In vitro assays (e.g., enzyme inhibition, bacterial growth assays) and molecular docking studies (targeting receptors like dopamine D2 or thromboxane A2) validate mechanisms. For example, SLV314, a benzoxazinone derivative, shows dual dopamine D2 antagonism and serotonin reuptake inhibition .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the naphthooxazinone core be addressed?

Methodological Answer: Regioselectivity is controlled via catalyst choice and reaction conditions. Copper(I) catalysts enable selective coupling at the 7-position of brominated derivatives, as demonstrated in the synthesis of anti-cancer isoxazole hybrids . Steric and electronic directing groups (e.g., nitro or methoxy substituents) further guide functionalization .

Q. What strategies optimize reaction yields in solvent-free or green syntheses of dihydrooxazines?

Methodological Answer: Neat conditions with zirconyl(IV) chloride as a catalyst reduce reaction times and improve yields (e.g., 80–92% for N-aryl derivatives). Microwave-assisted synthesis and recyclable catalysts (e.g., Pd/C) minimize side products and energy consumption .

Q. How do structural modifications (e.g., halogenation, amino substitution) impact biological efficacy?

Methodological Answer: Bromo or chloro substituents enhance cytotoxicity by increasing electrophilicity and DNA interaction, as seen in 7-bromo derivatives . Amino groups improve solubility and target affinity; for instance, 8-amino-substituted derivatives show enhanced TRPV1 receptor binding in radiolabeled vanilloid studies .

Q. What analytical approaches resolve contradictions in reported biological activities of benzoxazinones?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell line variability) or impurity profiles. High-resolution LC-MS and purity validation (≥95% by HPLC) ensure reproducibility. Comparative QSAR studies correlate substituent effects (e.g., logP, H-bond donors) with activity trends across datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.